molecular formula C13H9N3O3S B236887 Agaveside B CAS No. 128232-93-9

Agaveside B

Cat. No.: B236887
CAS No.: 128232-93-9
M. Wt: 1167.3 g/mol
InChI Key: OACSKEOLIDHUQF-UHFFFAOYSA-N
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Description

Agaveside B is a steroidal saponin, a class of organic compounds known for their diverse biological activities. It is derived from the plant Agave cantala Roxb. (Agavaceae) and has the molecular formula C55H90O26 . The compound is characterized by its complex glycosidic structure, which includes multiple sugar moieties attached to a steroidal aglycone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agaveside B involves the extraction of the compound from the Agave cantala plant. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Agaveside B undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Oxidation: The steroidal aglycone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the aglycone, leading to different reduced forms of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Aglycone (tigogenin) and various sugar moieties.

    Oxidation: Oxidized derivatives of the aglycone.

    Reduction: Reduced forms of the aglycone with modified functional groups.

Scientific Research Applications

Agaveside B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agaveside B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Agaveside B is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:

Properties

IUPAC Name

2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACSKEOLIDHUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128232-93-9
Record name Agaveside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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